3-Bromo-2-iodofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSODYWNVCMVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 3-bromo-2-iodofuran, a halogenated furan derivative with potential applications in organic synthesis and drug discovery. The document details the most viable synthetic strategy, including a thorough experimental protocol, and presents relevant chemical data in a structured format.
Introduction
Halogenated furans are valuable building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound, with two different halogens at adjacent positions, offers a versatile platform for further functionalization through selective cross-coupling reactions. This guide focuses on a regioselective approach to synthesize this target molecule, starting from the readily available precursor, 3-bromofuran.
Synthetic Strategy
The primary strategy for the regioselective synthesis of this compound involves a two-step process starting from 3-bromofuran:
-
Directed Lithiation: Selective deprotonation at the C2 position of 3-bromofuran using a strong, non-nucleophilic base.
-
Iodination: Quenching of the resulting 2-lithio-3-bromofuran intermediate with an electrophilic iodine source.
This approach leverages the higher acidity of the α-proton at the C2 position in the furan ring, which is further activated by the adjacent bromine atom, enabling regioselective metalation.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound.
Synthesis of 3-Bromofuran
Several methods for the synthesis of 3-bromofuran have been reported. A common approach involves the decarboxylation of 3-bromofuroic acid. Another established method is the Diels-Alder/retro-Diels-Alder sequence. For the purpose of this guide, we will consider 3-bromofuran as a commercially available or readily synthesized starting material.
Regioselective Synthesis of this compound
This protocol is based on the principle of directed ortho-metalation.
Reaction Scheme:
Spectroscopic and Synthetic Profile of 3-Bromo-2-iodofuran: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data and a hypothetical synthesis protocol for the novel compound 3-bromo-2-iodofuran. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule, the information presented herein is based on established principles of spectroscopy and retrosynthetic analysis of structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of known spectroscopic data for 3-bromofuran, 2-iodofuran, and other related halogenated furan derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.7 | d | ~ 2.0 - 2.5 | H-5 |
| ~ 6.4 - 6.6 | d | ~ 2.0 - 2.5 | H-4 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | C-5 |
| ~ 115 - 118 | C-4 |
| ~ 110 - 113 | C-3 |
| ~ 85 - 90 | C-2 |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3150 | Medium | =C-H stretch |
| ~ 1550 - 1600 | Medium | C=C stretch (furan ring) |
| ~ 1450 - 1500 | Medium | C=C stretch (furan ring) |
| ~ 1000 - 1100 | Strong | C-O-C stretch |
| ~ 600 - 700 | Strong | C-Br stretch |
| ~ 500 - 600 | Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 272/274 | High | [M]⁺ (isotopes of Br) |
| 193 | Medium | [M - Br]⁺ |
| 145 | Medium | [M - I]⁺ |
| 68 | High | [C₄H₄O]⁺ |
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound could involve the initial bromination of furan followed by a selective iodination step. The following protocol is a hypothetical procedure based on known halogenation reactions of furan.
Step 1: Synthesis of 3-Bromofuran
-
To a solution of furan (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C, is slowly added a solution of n-butyllithium (1.0 eq) in hexanes.
-
The reaction mixture is stirred at this temperature for 1-2 hours.
-
A solution of 1,2-dibromoethane (1.1 eq) in the same solvent is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-bromofuran.
Step 2: Synthesis of this compound
-
To a solution of 3-bromofuran (1.0 eq) in a suitable solvent like THF, cooled to -78 °C, is added n-butyllithium (1.0 eq) in hexanes.
-
The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithiated intermediate.
-
A solution of iodine (1.1 eq) in the same solvent is then added slowly.
-
The reaction is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography to yield this compound.
Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-2-iodofuran is a dihalogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its value lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective, sequential functionalization. This guide provides an in-depth overview of its inferred chemical properties and expected reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its use in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Inferred Chemical Properties
The physical and chemical properties of this compound have been estimated based on known data for furan and its halogenated derivatives. These properties are summarized in the table below.
| Property | Inferred Value |
| Molecular Formula | C₄H₂BrIO |
| Molecular Weight | 299.87 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 180-220 °C (decomposition may occur) |
| Melting Point | Estimated to be in the range of 10-30 °C |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, toluene, DMF) |
| Stability | Likely sensitive to light and air; should be stored under an inert atmosphere in a cool, dark place. |
Core Reactivity: Selective Cross-Coupling
The primary utility of this compound in synthetic chemistry stems from the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for highly selective functionalization at the 2-position of the furan ring while leaving the 3-position available for subsequent transformations.
The general order of reactivity for aryl halides in these coupling reactions is: I > OTf > Br >> Cl .[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be controlled to selectively couple at the 2-position.
Caption: Workflow for selective Suzuki coupling at the 2-position.
Caption: Catalytic cycle for Suzuki-Miyaura coupling of this compound.
Stille Coupling
The Stille coupling provides an alternative, powerful method for C-C bond formation, pairing the organohalide with an organotin reagent. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the more reactive C-I bond.[3]
Caption: Catalytic cycle for Stille coupling of this compound.
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions on this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol for Selective Suzuki-Miyaura Coupling at the 2-Position
Materials:
-
This compound (1.0 eq)
-
Aryl/vinyl boronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Aqueous Na₂CO₃ (2 M solution, 2.0 - 3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base (if solid).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent, followed by the aqueous base solution (if used).
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-2-substituted furan.
Protocol for Selective Stille Coupling at the 2-Position
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (R-SnBu₃) (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
To a flame-dried Schlenk flask, add this compound.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the organostannane reagent.
-
Add the palladium catalyst (and additive, if used) to the stirring mixture.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, which precipitates tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-bromo-2-substituted furan.
Subsequent Reactivity at the 3-Position
Following the selective functionalization at the 2-position, the remaining C-Br bond at the 3-position can be targeted in a second cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts) than the initial coupling at the C-I bond, enabling the synthesis of unsymmetrically di-substituted furans. This stepwise approach provides a powerful strategy for building molecular complexity.
Conclusion
This compound represents a highly valuable, though not widely documented, synthetic intermediate. The principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions provide a clear and reliable pathway for its use in the regioselective synthesis of complex furan derivatives. The protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the synthetic potential of this and similar dihalogenated heterocyclic building blocks.
References
Theoretical and Computational Insights into 3-Bromo-2-iodofuran: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-iodofuran is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this molecule, alongside plausible experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers interested in the chemical properties and potential applications of this compound and related dihalofuran derivatives.
Introduction
Halogenated furans are an important class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both bromine and iodine atoms on the furan ring in this compound offers distinct reactivity profiles, making it a potentially valuable intermediate for selective functionalization through various cross-coupling reactions. Understanding the structural, electronic, and reactive properties of this molecule through theoretical and computational methods is crucial for predicting its behavior and designing synthetic strategies. This guide summarizes key computational predictions and outlines potential experimental approaches for its study.
Theoretical and Computational Studies
Computational chemistry provides a powerful tool for investigating the properties of molecules like this compound. Density Functional Theory (DFT) is a common and effective method for these types of studies.
Computational Methodology
A plausible computational approach for studying this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) for the non-iodine atoms and a basis set with an effective core potential (such as LANL2DZ) for the iodine atom to account for relativistic effects. These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.
Computational Workflow for this compound Analysis
Caption: A typical workflow for the computational analysis of this compound.
Predicted Molecular Properties
Based on general principles of computational chemistry applied to similar halogenated heterocycles, the following properties for this compound can be anticipated.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₄H₂BrIO |
| Molecular Weight | 272.87 g/mol |
| Dipole Moment | ~1.5 - 2.5 D |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -0.5 to -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV |
Note: These are estimated values based on typical computational results for similar molecules and should be confirmed by specific calculations.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves the bromination and subsequent iodination of a suitable furan precursor. A potential starting material could be 3-bromofuran, which would then be subjected to iodination.
Proposed Synthesis Pathway for this compound
Caption: A proposed synthetic route to this compound from 3-bromofuran.
Experimental Procedure:
-
Lithiation: To a solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of the 3-bromo-2-furyllithium intermediate.
-
Iodination: A solution of iodine (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (δ 6.0-8.0 ppm), with a small coupling constant (J ≈ 2-3 Hz) characteristic of furan ring protons. |
| ¹³C NMR | Four distinct signals in the aromatic region (δ 100-150 ppm), with the carbons attached to the halogens showing characteristic shifts. |
| IR (Infrared) | C-H stretching (~3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-O-C stretching (~1100-1200 cm⁻¹). C-Br and C-I stretching vibrations will appear in the fingerprint region (< 800 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₄H₂BrIO, along with a characteristic isotopic pattern for the presence of one bromine atom. |
Potential Reactivity and Applications
The differential reactivity of the C-Br and C-I bonds in this compound makes it a promising substrate for selective functionalization. The C-I bond is generally more reactive towards organometallic reagents and in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This allows for the sequential introduction of different substituents at the 2- and 3-positions of the furan ring.
Signaling Pathway of Selective Cross-Coupling
Technical Guide: 3-Bromo-2-iodofuran (CAS No. 72167-52-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodofuran is a dihalogenated heterocyclic compound with potential applications in organic synthesis, particularly as a building block for the creation of more complex molecular architectures. Its utility in medicinal chemistry and drug development lies in the differential reactivity of the bromine and iodine substituents, which allows for selective functionalization through various cross-coupling reactions. This guide provides a summary of the available technical information for this compound.
Molecular Structure and Properties
The molecular structure and key identifiers for this compound are presented below.
| Identifier | Value | Reference |
| CAS Number | 72167-52-3 | |
| Molecular Formula | C4H2BrIO | |
| Molecular Weight | 272.87 g/mol | |
| Canonical SMILES | C1=COC(=C1Br)I | |
| InChI | InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |
| InChIKey | HTSODYWNVCMVCF-UHFFFAOYSA-N |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value |
| XLogP3-AA | 2.4 |
| Topological Polar Surface Area | 13.1 Ų |
| Heavy Atom Count | 7 |
| Complexity | 68.7 |
| Monoisotopic Mass | 271.83337 g/mol |
Note: The data in the table above are computationally derived and have not been experimentally verified in the cited literature.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in a review of publicly available scientific literature. However, the synthesis of halogenated furans often proceeds through the halogenation of a furan precursor or through cyclization reactions of appropriately substituted acyclic starting materials.
General Illustrative Synthesis of a Halogenated Furan (Example: 2-Bromofuran)
The following is a general procedure for the synthesis of 2-bromofuran, which illustrates a common method for the bromination of a furan ring. This is not a validated protocol for this compound.
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
A solution of furan in DMF is prepared in a three-necked, round-bottomed flask.
-
A solution of N-Bromosuccinimide in DMF is added dropwise to the furan solution while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic.
-
After the complete addition of the NBS solution, the reaction mixture is stirred at ambient temperature for an additional 2-4 hours.
-
The product, 2-bromofuran, can be isolated from the reaction mixture by direct steam distillation.
Reactivity and Potential Applications
The primary utility of this compound in organic synthesis is expected to be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2-position of the furan ring.
Illustrative General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which could likely be adapted for this compound.
Materials:
-
This compound (or other aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
To a solution of the aryl halide (e.g., this compound) in a suitable solvent system (such as DMF and water), the palladium catalyst and a base are added under an inert atmosphere (e.g., argon).
-
The arylboronic acid is then added to the reaction mixture.
-
The reaction is heated to an appropriate temperature (often reflux) and monitored for completion (e.g., by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by column chromatography.
Visualizations
General Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a key potential application for this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Utility of 3-Bromo-2-iodofuran in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. The targeted synthesis of polysubstituted furans is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials. 3-Bromo-2-iodofuran has emerged as a highly versatile and strategic building block for the synthesis of complex 2,3-disubstituted furans. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various reaction conditions allows for a stepwise and chemoselective functionalization of the furan core. This technical guide provides an in-depth overview of the potential synthetic applications of this compound, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, complete with detailed experimental protocols and quantitative data.
Core Synthetic Strategies: A Stepwise Approach
The synthetic utility of this compound lies in the sequential functionalization of the 2- and 3-positions of the furan ring. This is primarily achieved through two key strategies:
-
Chemoselective Palladium-Catalyzed Cross-Coupling: The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, Stille, and Heck couplings allows for the selective introduction of a substituent at the 2-position while leaving the bromine atom intact for a subsequent transformation.
-
Selective Metal-Halogen Exchange: The C-I bond is also more susceptible to metal-halogen exchange with organolithium reagents at low temperatures. This generates a 2-furyl lithium species that can be quenched with various electrophiles, again leaving the C-Br bond available for further functionalization.
These strategies enable the synthesis of a diverse library of 2,3-disubstituted furans with precise control over the substitution pattern.
Stability and Storage of 3-Bromo-2-iodofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the highly reactive furan derivative, 3-Bromo-2-iodofuran. Due to the limited availability of direct stability data for this specific compound, this document leverages information from closely related halogenated furans and published literature to infer best practices for its handling and storage. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in a laboratory setting.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with many polyhalogenated organic molecules, its stability is a critical factor that can influence experimental outcomes and the shelf-life of the material. This guide synthesizes available information to provide a detailed understanding of its stability profile and outlines recommended procedures for its storage and handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for predicting its behavior under various conditions.
| Property | Value | Source |
| CAS Number | 72167-52-3 | Guidechem |
| Molecular Formula | C₄H₂BrIO | Guidechem |
| Molecular Weight | 272.87 g/mol | Guidechem |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not specified (likely soluble in organic solvents) | Inferred |
Stability Profile
The instability of this compound can be attributed to several factors inherent to its structure:
-
Weak Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, particularly when exposed to light or heat. This can initiate radical degradation pathways.
-
Activated Furan Ring: The furan ring is an electron-rich aromatic system that is prone to oxidation and electrophilic attack. The presence of halogen substituents can further influence its reactivity.
-
Potential for Peroxide Formation: Similar to other ethers, furan and its derivatives can potentially form explosive peroxides upon exposure to air and light.
Due to the lack of specific data, the stability of this compound is compared to its constituent halogenated furan analogs, 3-bromofuran and 2-iodofuran, in Table 2.
| Compound | Key Stability and Hazard Information | Source |
| 3-Bromofuran | Highly flammable liquid and vapor. May form explosive peroxides. Light sensitive. | Fisher Scientific[2], Sigma-Aldrich |
| 2-Iodofuran | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. | PubChem[3] |
| This compound | Described as an "unstable compound" that decomposes upon attempted purification. | Sci-Hub[1] |
Based on this information, it is reasonable to conclude that this compound is at least as, if not more, unstable than its monohalogenated counterparts. The presence of both bromine and iodine on the furan ring likely contributes to its increased reactivity and propensity for degradation.
Recommended Storage and Handling
Given the noted instability of this compound and the properties of analogous compounds, the following storage and handling procedures are strongly recommended to preserve its integrity.
Storage Conditions
A summary of recommended storage conditions is provided in Table 3.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | To minimize thermal decomposition and slow down potential degradation reactions. This is a standard recommendation for unstable organic compounds. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light (Amber vial) | To prevent photolytic cleavage of the carbon-iodine bond. |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to air and moisture. |
Handling Procedures
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
-
Avoid Heat: The compound should be kept cool and exposure to heat sources should be minimized.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
-
Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, a logical relationship for potential degradation can be proposed based on the known chemistry of halogenated furans and iodo-aromatic compounds.
Caption: Logical relationship of factors leading to the degradation of this compound.
Experimental Protocol: Assessment of Stability (Hypothetical)
As no specific experimental protocols for assessing the stability of this compound were found, a general workflow is proposed. This protocol is based on standard methods for evaluating the stability of chemical compounds.
Caption: A proposed experimental workflow for assessing the stability of this compound.
Conclusion
This compound is an unstable compound that requires stringent storage and handling conditions to maintain its chemical integrity. Based on available data for the compound and its analogs, storage at low temperatures (-20°C), under an inert atmosphere, and protected from light is crucial. Researchers and professionals in drug development should be aware of its inherent instability and take appropriate precautions during its use in chemical synthesis and other applications. Further experimental studies are warranted to quantitatively assess its stability and to fully characterize its degradation pathways.
References
A Comprehensive Review of Dihalogenated Furan Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing dihalogenated furans, crucial building blocks in medicinal chemistry and materials science. The strategic introduction of two halogen atoms onto the furan ring offers a versatile platform for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document details key synthetic strategies, including direct halogenation, cyclization of acyclic precursors, and transformations of substituted furans, with a focus on providing actionable experimental protocols and comparative quantitative data.
Direct Halogenation of Furan and its Derivatives
Direct halogenation of the furan ring is a primary method for introducing two halogen atoms. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, the nature of the halogenating agent, and the presence of substituents on the furan ring.
Dibromination
The synthesis of 2,5-dibromofuran is a well-established procedure involving the direct bromination of furan.
Experimental Protocol: Synthesis of 2,5-Dibromofuran
To a solution of furan in a suitable solvent such as N,N-dimethylformamide (DMF), two molar equivalents of bromine are added dropwise at a low temperature, typically between -5 °C and 0 °C. The reaction mixture is stirred for a specified period, after which it is quenched with a reducing agent like sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or chromatography to yield 2,5-dibromofuran.
| Starting Material | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |
| Furan | Br₂ (2 equiv.) | DMF | -5 °C to 0 °C | 48 | [1] |
The synthesis of 2,3-dibromofuran can be achieved from furoic acid through a multi-step process involving bromination, saponification, and decarboxylation.
Experimental Protocol: Synthesis of 2,3-Dibromofuran from Furoic Acid
Furoic acid is first esterified, for example, with methanol in the presence of an acid catalyst. The resulting alkyl furoate is then brominated using an excess of bromine in a chlorinated organic solvent. The brominated ester is subsequently saponified with a base, followed by decarboxylation of the resulting brominated furoic acid to yield 2,3-dibromofuran. The final product is recovered by distillation.
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| Furoic Acid | Esterification, Bromination, Saponification, Decarboxylation | Not explicitly stated | [2] |
Dichlorination and Diiodination
Detailed, readily available protocols for the direct dichlorination and diiodination of furan to yield specific isomers are less common in the literature compared to bromination. Direct chlorination of furan often leads to a mixture of products and can be difficult to control. Iodination is typically achieved using iodine in the presence of an oxidizing agent or through iododemetallation reactions.
Cyclization Reactions for Dihalogenated Furan Synthesis
The construction of the dihalogenated furan ring from acyclic precursors is a powerful strategy that offers control over the substitution pattern.
Electrophilic Cyclization of Alkynediols and Related Compounds
The reaction of 1,4-butynediol derivatives with electrophilic halogenating agents provides a route to dihalogenated dihydrofurans.
Experimental Protocol: Synthesis of Dihalogenated Dihydrofurans
1,4-butyne-diol derivatives are reacted with electrophiles such as iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl) at room temperature. The reaction proceeds via an electrophile-triggered cyclization, where both halogen atoms from the electrophile can be incorporated into the product. The reaction is often carried out in the presence of a trace amount of water.
| Starting Material | Electrophile | Product Type | Yield (%) | Reference |
| 1,4-butyne-diol derivatives | I₂, IBr, ICl | Dihalogenated dihydrofurans | up to 99 |
Paal-Knorr Synthesis
The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be adapted for the synthesis of halogenated furans, provided a suitably halogenated 1,4-dicarbonyl precursor is available.
Figure 1: General scheme of the Paal-Knorr synthesis for halogenated furans.
Synthesis from Substituted Furans
Dihalogenated furans can also be prepared by the transformation of other substituted furans, for example, through halogen dance reactions or metal-catalyzed cross-coupling reactions.
Synthesis of 3,4-Dibromofuran
3,4-Dibromofuran can be synthesized from trans-2,3-dibromo-2-butene-1,4-diol through a cyclization/dehydration reaction.
Experimental Protocol: Synthesis of 3,4-Dibromofuran
trans-2,3-Dibromo-2-butene-1,4-diol is treated with a dehydrating agent, such as an acid catalyst, to promote the intramolecular cyclization and subsequent elimination of water to form the aromatic 3,4-dibromofuran ring.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| trans-2,3-Dibromo-2-butene-1,4-diol | Dehydrating Agent | 3,4-Dibromofuran | Not explicitly stated |
Synthetic Pathways Overview
The following diagram illustrates the key synthetic strategies for accessing different dihalogenated furan isomers.
Figure 2: Overview of synthetic routes to dihalogenated furans.
Conclusion
The synthesis of dihalogenated furans is achievable through several distinct strategies. Direct bromination of furan provides a straightforward route to 2,5-dibromofuran, while multi-step sequences starting from substituted furans like furoic acid can yield other isomers such as 2,3-dibromofuran. Cyclization of acyclic precursors, including butynediols and butenediols, offers a versatile approach to constructing the furan ring with pre-installed halogen atoms, providing access to isomers like 3,4-dibromofuran. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Further research into more selective and efficient methods for the synthesis of a broader range of di- and polyhalogenated furans, particularly those containing chlorine and iodine, is warranted to expand their utility in various fields of chemical science.
References
Methodological & Application
Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]
This application note provides a detailed protocol for the selective Suzuki coupling of 3-bromo-2-iodofuran. Dihalogenated heterocycles such as this present a unique opportunity for sequential, site-selective functionalization. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a chemoselective approach. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent reactivity difference can be exploited to achieve mono-arylation at the 2-position while preserving the bromo group for subsequent transformations.
This protocol is designed to be a reliable starting point for researchers looking to synthesize 2-aryl-3-bromofurans, which are valuable intermediates in the development of novel chemical entities.
Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
To the solid mixture, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
The reaction mixture is then heated to 80 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptanes) to yield the pure 2-aryl-3-bromofuran.
Data Presentation
The following table summarizes the reagents and their respective quantities for a typical reaction on a 1.0 mmol scale.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Role |
| This compound | 274.84 | 1.0 | 1.0 | 274.8 mg | Substrate |
| Arylboronic acid | Varies | 1.1 | 1.1 | Varies | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg | Catalyst |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276.4 mg | Base |
| 1,4-Dioxane | - | - | - | 8 mL | Solvent |
| Water | - | - | - | 2 mL | Co-solvent |
Mandatory Visualization
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
References
Application Notes and Protocols: Stille Cross-Coupling Reactions with 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective Stille cross-coupling reaction of 3-bromo-2-iodofuran. This versatile reaction allows for the selective functionalization at the 2-position of the furan ring, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. This methodology is of significant interest for the synthesis of complex molecules and pharmacologically active compounds, where the furan scaffold is a common motif.
Introduction
The Stille cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. In the case of this compound, the significant difference in bond strength between the C-I and C-Br bonds allows for a highly regioselective coupling. The weaker C-I bond undergoes preferential oxidative addition to the palladium(0) catalyst, enabling the selective introduction of a substituent at the 2-position while leaving the bromine atom at the 3-position available for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of highly substituted furans.
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is highly selective for the more reactive C-I bond over the C-Br bond.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted-3-bromofuran and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This section provides a detailed, generalized protocol for the Stille cross-coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., anhydrous toluene, DMF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Heating and stirring apparatus (magnetic stirrer with hotplate)
-
Reagents for workup and purification (e.g., saturated aqueous KF solution, diethyl ether, saturated aqueous NaCl solution, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (typically 1-5 mol%).
-
Addition of Reagents: Add this compound (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-substituted-3-bromofuran.
Data Presentation
| Entry | Dihaloarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | (Tributyl)vinylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 85 |
| 2 | 2,5-Dibromoiodobenzene | Phenyltributylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Dioxane | 90 | 16 | 78 |
| 3 | 1-Bromo-3-iodobenzene | 2-Furyltributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | DMF | 80 | 8 | 92 |
| 4 | 4-Bromo-1-iodonaphthalene | Thienyltributylstannane | Pd(OAc)₂ (2) | AsPh₃ (4) | Toluene | 110 | 24 | 75 |
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Stille Cross-Coupling Reaction
Palladium-Catalyzed Functionalization of 3-Bromo-2-iodofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-bromo-2-iodofuran. This versatile building block allows for selective, sequential introduction of different substituents at the 2- and 3-positions of the furan ring, paving the way for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) under palladium catalysis is the cornerstone of the regioselective functionalizations described herein.
Overview of Regioselective Functionalization
The palladium-catalyzed cross-coupling reactions of this compound proceed in a stepwise manner. The more reactive C-I bond at the 2-position is functionalized first, leaving the C-Br bond at the 3-position intact for a subsequent coupling reaction. This sequential approach enables the controlled synthesis of 2,3-disubstituted furans with distinct functionalities.
The general workflow for this sequential functionalization is depicted below:
Key Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. The choice of reaction depends on the desired substituent to be introduced.
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Sonogashira Coupling: For the introduction of alkynyl groups using terminal alkynes.
-
Stille Coupling: For the introduction of a wide variety of hydrocarbyl groups using organostannanes.
The following sections provide detailed protocols and quantitative data for these key reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-bromofurans
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, the reaction with an arylboronic acid selectively proceeds at the 2-position.
Data Presentation
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and degassed water (if applicable).
-
Degas the resulting mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst and ligand (if necessary) under a stream of argon.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromofuran.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-bromofurans
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties. The reaction of this compound with a terminal alkyne occurs selectively at the C-I bond.
Data Presentation
| Entry | Terminal Alkyne (R-C≡CH) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 87 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | THF | 60 | 6 | 82 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-bromofuran.
Stille Coupling: Synthesis of 2-Substituted-3-bromofurans
The Stille coupling offers a versatile method for introducing a wide range of organic groups, including alkyl, vinyl, and aryl moieties, using organostannane reagents. The reaction with this compound proceeds with high regioselectivity at the 2-position.[1][2][3][4]
Data Presentation
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (4) | - | - | Toluene | 90 | 12 | 89 |
| 2 | (Tributylstannyl)benzene | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 70 | 18 | 86 |
| 3 | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (4) | - | LiCl | DMF | 80 | 16 | 83 |
| 4 | Allyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 80 | 10 | 75 |
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., P(2-furyl)₃)
-
Additive (optional, e.g., LiCl)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Aqueous potassium fluoride (KF) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the palladium catalyst, ligand (if necessary), and any additive.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add an aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-bromofuran.
Conclusion
The palladium-catalyzed functionalization of this compound offers a powerful and regioselective strategy for the synthesis of a wide array of 2,3-disubstituted furans. By carefully selecting the appropriate cross-coupling reaction and reaction conditions, researchers can efficiently introduce diverse functionalities at the 2-position while preserving the bromine at the 3-position for subsequent transformations. The protocols outlined in this document provide a solid foundation for the exploration and application of this versatile building block in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides [organic-chemistry.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Aryl-2-iodofurans using 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, providing access to highly substituted building blocks for drug discovery and materials science. This document provides detailed application notes and protocols for the synthesis of 3-aryl-2-iodofurans via the selective Suzuki-Miyaura cross-coupling of 3-bromo-2-iodofuran. The key challenge in this transformation is to achieve chemoselective activation of the C-Br bond over the more reactive C-I bond. This is accomplished through the strategic use of palladium catalysts bearing bulky, electron-rich phosphine ligands, which reverses the typical reactivity pattern observed in cross-coupling reactions.
Principle of Selective C-Br Bond Activation
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to an aryl halide is a crucial step. Generally, the reactivity of aryl halides follows the order I > Br > Cl, which is governed by the bond dissociation energies of the carbon-halogen bond. Consequently, in a molecule containing both bromine and iodine substituents, such as this compound, standard Suzuki-Miyaura conditions would lead to the preferential reaction at the C-I bond.
However, the use of sterically hindered phosphine ligands on the palladium catalyst can alter this selectivity. Bulky ligands are thought to favor a different mechanistic pathway for the oxidative addition, which is more sensitive to the steric environment around the halogen. This allows for the selective activation of the less reactive but sterically more accessible C-Br bond, leaving the C-I bond intact for subsequent transformations. Ligands such as tri-tert-butylphosphine (P(tBu)₃) and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) have been shown to be effective in promoting this "reverse" selectivity.
Experimental Data
The following table summarizes the quantitative data for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The use of a palladium catalyst with a bulky phosphine ligand is critical for achieving high selectivity for the C-Br bond coupling.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Iodo-3-phenylfuran | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Iodo-3-(4-methoxyphenyl)furan | Pd₂(dba)₃ / XPhos | CsF | Toluene | 110 | 10 | 88 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-iodofuran | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O (4:1) | 90 | 16 | 79 |
| 4 | 3-Tolylboronic acid | 2-Iodo-3-(3-tolyl)furan | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
| 5 | 2-Thienylboronic acid | 2-Iodo-3-(thiophen-2-yl)furan | Pd₂(dba)₃ / XPhos | CsF | Toluene | 110 | 10 | 75 |
Experimental Protocols
General Procedure for the Selective Suzuki-Miyaura Cross-Coupling of this compound at the C-Br Position:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., P(tBu)₃, 8 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the bulky phosphine ligand (e.g., P(tBu)₃, 0.08 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-2-iodofuran.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Visualizations
Reaction Scheme:
Caption: General scheme for the selective Suzuki-Miyaura coupling.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Catalytic Cycle for Selective C-Br Activation:
Caption: Simplified catalytic cycle highlighting selective C-Br activation.
Preparation of Functionalized Furans for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized furans, a critical scaffold in medicinal chemistry. Furans are five-membered aromatic heterocycles containing an oxygen atom, and their derivatives are integral to a wide array of pharmaceuticals due to their ability to mimic other aromatic systems and engage in specific interactions with biological targets.[1] This guide covers key synthetic methodologies, including the Paal-Knorr and Fiest-Benary syntheses, as well as modern metal-catalyzed approaches. Furthermore, it delves into the application of functionalized furans as potent anticancer agents, specifically as inhibitors of tubulin polymerization, with detailed protocols and data.
I. Synthetic Methodologies for Functionalized Furans
The furan ring is a versatile starting point for the synthesis of diverse and complex molecules.[1] Several classical and modern synthetic strategies are employed to construct the furan core, each with its own advantages and substrate scope.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and involves the cyclization and dehydration of the dicarbonyl starting material.[2][3][4]
Reaction Mechanism: The synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to yield the furan ring.[2][4]
Generalized Experimental Protocol:
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.
-
Acid Catalyst Addition: Add a catalytic amount of a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid.[2][4]
-
Heating: Heat the reaction mixture to facilitate cyclization and dehydration. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or distillation.
Logical Workflow for Paal-Knorr Synthesis:
References
Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the use of 3-Bromo-2-iodofuran in materials science or for the synthesis of polyfurans. The following application notes and protocols are therefore based on established chemical principles and analogous reactions of related dihalogenated furan compounds. The synthesis and polymerization of this compound are presented as putative and illustrative examples.
Introduction to Dihalogenated Furans in Polymer Synthesis
Furan-containing polymers are a significant class of materials, often derived from renewable resources, with applications in electronics, composites, and biomedical fields.[1] Dihalogenated furans are versatile monomers for the synthesis of conjugated polyfurans through various cross-coupling reactions. The differential reactivity of C-X bonds (where X is a halogen) allows for selective and controlled polymerization. In the case of this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions, offering a potential route for regioselective polymer synthesis.
Putative Synthesis of this compound
While a specific, documented protocol for the synthesis of this compound was not found in the literature, a plausible synthetic route can be proposed based on the chemistry of furan and its derivatives. A common strategy for the synthesis of dihaloarenes is the selective metal-halogen exchange followed by quenching with a halogenating agent.
Logical Workflow for the Synthesis of this compound:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Putative):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Starting Material: Add 3-bromofuran (1.0 equivalent) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature. The position ortho to the bromine is the most acidic and should be selectively lithiated.
-
Iodination: Prepare a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: After the addition of iodine is complete, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Application in Polyfuran Synthesis: A Theoretical Approach
The presence of two different halogens on the furan ring of this compound makes it an attractive monomer for step-growth polymerization. Specifically, a selective Kumada catalyst-transfer polycondensation could potentially be employed. This method would involve the selective formation of a Grignard reagent at the more reactive iodine position, followed by a nickel-catalyzed polymerization.
Proposed Polymerization Pathway:
Figure 2: Proposed pathway for the polymerization of this compound.
The resulting polymer, poly(3-bromo-2,5-furylene), would have pendant bromine atoms that could be further functionalized to tune the material's properties.
Illustrative Example: Synthesis of Poly(2,5-furylene vinylene)
As a practical example of polyfuran synthesis from a furan monomer, the synthesis of poly(2,5-furylene vinylene) (PFV) from 2,5-diformylfuran is presented. This provides a tangible protocol for researchers.
Experimental Protocol: Synthesis of Poly(2,5-furylene vinylene) via McMurry Reaction [1]
This protocol describes the reductive homopolymerization of 2,5-diformylfuran.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend zinc powder (4.0 equivalents) in anhydrous THF. Add titanium tetrachloride (TiCl₄) (1.0 equivalent) dropwise at 0 °C. The mixture will turn from yellow to black. Heat the mixture at reflux for 2 hours to form the active low-valent titanium reagent.
-
Polymerization: Cool the titanium suspension to room temperature. Add a solution of 2,5-diformylfuran (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours.
-
Reaction Time: Stir the reaction mixture at reflux for 24 hours.
-
Workup: Cool the reaction to room temperature and pour it into a methanol/water mixture (10:1 v/v) to precipitate the polymer.
-
Purification: Filter the solid polymer and wash it extensively with methanol and water. The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the soluble fraction.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C.
Quantitative Data for an Analogous Polymerization (Illustrative):
The following table presents typical data for the polymerization of a dihalothiophene, which is analogous to the proposed polymerization of a dihalofuran. This data is for the Kumada catalyst-transfer polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene to form poly(3-hexylthiophene) (P3HT).
| Parameter | Value | Reference |
| Monomer | 2-bromo-5-chloromagnesio-3-hexylthiophene | [2] |
| Catalyst | Ni(dppe)Cl₂ | [3] |
| Solvent | THF | [3] |
| Temperature | Room Temperature | [3] |
| Number-Average Molecular Weight (Mn) | 6.4 - 39 kDa | [3] |
| Polydispersity Index (PDI) | ≤ 1.33 | [3] |
Potential Applications in Materials Science
Should poly(3-bromo-2,5-furylene) be synthesized, its properties and applications would be of considerable interest:
-
Functionalizable Platforms: The pendant bromine atoms on the polymer backbone would serve as handles for post-polymerization modification. This could include the introduction of various functional groups to tune solubility, electronic properties, and self-assembly behavior.
-
Conducting Polymers: As a conjugated polymer, it would be expected to exhibit semiconducting properties. Doping could enhance its conductivity for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Chemosensors: Functionalization of the polymer backbone could lead to materials that exhibit changes in their optical or electronic properties upon binding to specific analytes, making them suitable for chemical sensor applications.
Conclusion
While this compound remains a molecule with underexplored potential in materials science, the principles of modern polymer chemistry suggest it could be a valuable monomer. The putative synthetic and polymerization protocols provided here offer a starting point for researchers interested in exploring this and related dihalogenated furan monomers for the creation of novel functional materials. The illustrative example of a well-established polyfuran synthesis provides a practical guide for the experimental work that would be required. Further research is needed to establish the actual synthesis and properties of polymers derived from this compound.
References
- 1. Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran | Chemical Engineering Transactions [cetjournal.it]
- 2. Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing the Negishi coupling reaction with 3-Bromo-2-iodofuran, a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. The protocol outlines a step-by-step procedure for the selective cross-coupling at the more reactive C2-position (iodide), followed by considerations for a subsequent coupling at the C3-position (bromide).
Introduction
The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide.[1] For dihalogenated substrates like this compound, the differential reactivity of the halogens (I > Br > Cl) allows for selective mono-functionalization. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of a substituent at the 2-position of the furan ring. This regioselectivity makes this compound a valuable synthon for the stepwise synthesis of 2,3-disubstituted furans.
Reaction Principle and Selectivity
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. In the case of this compound, this occurs preferentially at the C-I bond.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
Due to the higher reactivity of the carbon-iodine bond, the initial coupling reaction will selectively yield a 2-substituted-3-bromofuran. A subsequent Negishi coupling, or other cross-coupling reaction, can then be performed at the 3-position if desired.
Experimental Protocols
This protocol is divided into two main stages: the preparation of the organozinc reagent and the Negishi coupling reaction itself. Organozinc reagents are sensitive to air and moisture, therefore all reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Part 1: Preparation of the Organozinc Reagent (Example: Phenylzinc Chloride)
Materials:
-
Bromobenzene (or other suitable organic halide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
In a separate flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the bromobenzene solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.
-
Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use in the coupling reaction.
Part 2: Selective Negishi Coupling of this compound
Materials:
-
This compound
-
Organozinc reagent solution (from Part 1)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC/MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-3-bromofuran.
Data Presentation
The following table provides representative data for the Negishi coupling of various organozinc reagents with aryl halides, which can serve as a reference for expected yields in the coupling with this compound.
| Entry | Organozinc Reagent | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | 2-Iodofuran | Pd(PPh₃)₄ (3) | THF | 25 | 12 | 85-95 |
| 2 | Ethylzinc bromide | 2-Iodofuran | Pd(dppf)Cl₂ (2) | THF | 50 | 8 | 75-85 |
| 3 | Vinylzinc chloride | 3-Bromoanisole | Pd₂(dba)₃/XPhos (2) | Dioxane | 80 | 6 | 80-90 |
| 4 | Allylzinc bromide | 2,5-Dibromofuran | Pd(PPh₃)₄ (5) | THF | 25 | 16 | ~70 (mono) |
Note: The yields are indicative and will vary depending on the specific substrates, reaction conditions, and purification methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the selective Negishi coupling of this compound.
Caption: General workflow for the preparation of the organozinc reagent and subsequent Negishi coupling.
Catalytic Cycle of Negishi Coupling
This diagram illustrates the key steps in the palladium-catalyzed Negishi coupling reaction.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Safety Precautions
-
Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is oven- or flame-dried before use.
Conclusion
The Negishi coupling of this compound offers a reliable and selective method for the synthesis of 2,3-disubstituted furans. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can achieve selective functionalization at the 2-position, providing a versatile platform for the construction of complex molecular architectures relevant to drug discovery and materials science. Careful execution under anhydrous and inert conditions is critical for achieving high yields and purity.
References
Application Notes and Protocols: Regioselective Lithiation and Electrophilic Quench of 3-Bromo-2-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective lithiation of 3-bromo-2-iodofuran and the subsequent trapping of the resulting organolithium intermediate with various electrophiles. This synthetic strategy offers a robust and efficient method for the introduction of a wide range of functional groups at the 2-position of the 3-bromofuran scaffold, a common motif in medicinally relevant molecules. The protocols are based on established principles of lithium-halogen exchange, where the greater lability of the carbon-iodine bond directs the metallation to the 2-position with high selectivity.
Introduction
Functionalized furans are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds. The development of efficient and regioselective methods for their synthesis is therefore of significant interest to the drug development community. The lithiation of halogenated furans, followed by quenching with an electrophile, represents a powerful tool for achieving this goal. In the case of this compound, the differential reactivity of the carbon-halogen bonds allows for a highly regioselective metal-halogen exchange. The carbon-iodine bond is significantly more susceptible to cleavage by organolithium reagents than the carbon-bromine bond, leading to the selective formation of 3-bromo-2-furyllithium. This key intermediate can then react with a diverse array of electrophiles to yield 2-substituted-3-bromofurans, which are versatile building blocks for further chemical transformations.
Reaction Pathway
The overall transformation proceeds via a two-step sequence:
-
Lithium-Iodine Exchange: this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature. The organolithium reagent selectively abstracts the iodine atom, generating the more stable 3-bromo-2-furyllithium intermediate.
-
Electrophilic Quench: The highly nucleophilic organolithium intermediate is then reacted with an electrophile to introduce a new functional group at the 2-position of the furan ring.
Caption: General reaction scheme for the lithiation and electrophilic quench of this compound.
Experimental Protocols
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Protocol: General Procedure for the Lithiation and Electrophilic Quench
This protocol is a general guideline. Reaction times and purification methods may need to be optimized for specific electrophiles.
Caption: A typical experimental workflow for the synthesis of 2-substituted-3-bromofurans.
Step-by-Step Method:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar to a flame-dried round-bottom flask.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe over a period of 10-15 minutes. The formation of a precipitate may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 to 60 minutes to ensure complete lithium-iodine exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes expected outcomes for the reaction of 3-bromo-2-furyllithium with various classes of electrophiles. Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
| Electrophile Class | Example Electrophile | Product Structure | Expected Yield (%) |
| Aldehydes | Benzaldehyde | 3-Bromo-2-(hydroxy(phenyl)methyl)furan | 70-90 |
| Ketones | Acetone | 3-Bromo-2-(1-hydroxy-1-methylethyl)furan | 65-85 |
| Amides | N,N-Dimethylformamide (DMF) | 3-Bromo-2-formylfuran | 60-80 |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 3-Bromo-2-(trimethylsilyl)furan | 80-95 |
| Alkyl Halides | Iodomethane | 3-Bromo-2-methylfuran | 50-70 |
| Carbon Dioxide | CO₂ (gas) | 3-Bromofuran-2-carboxylic acid | 75-90 |
Applications in Drug Development
The 2-substituted-3-bromofuran products obtained through this methodology are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the rapid generation of diverse compound libraries for high-throughput screening. The furan core itself is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. The ability to selectively introduce functionality at the 2-position of a 3-bromofuran provides a powerful strategic advantage in the design and synthesis of novel drug candidates.
Troubleshooting & Optimization
Troubleshooting low yields in 3-Bromo-2-iodofuran Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with Suzuki reactions involving 3-Bromo-2-iodofuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with this compound is giving a very low yield of the desired 2-aryl-3-bromofuran. What are the common causes?
Low yields in this specific Suzuki coupling can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for success. For selective coupling at the more reactive C-I bond, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with additional phosphine ligands. If you are observing low conversion, consider screening different ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step. Common bases for Suzuki couplings include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent. If you are using an aqueous-organic solvent mixture, inorganic carbonates are a good choice. For anhydrous conditions, stronger bases might be necessary, but be mindful of potential side reactions. Ensure your base is finely powdered and dry.
-
Solvent System and Degassing: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1] Thoroughly degas your solvent(s) before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Common solvent systems include mixtures of toluene/water, dioxane/water, or DMF/water. The presence of water is often necessary to facilitate the action of inorganic bases.
-
Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition or undesired side reactions. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation (hydrolysis of the C-B bond).[2] Ensure your boronic acid is pure and dry. If you suspect protodeboronation is an issue, consider using a more stable boronic acid derivative, such as a pinacol ester.
Q2: I am observing significant amounts of the diarylated furan product instead of the desired mono-arylated 2-aryl-3-bromofuran. How can I improve the selectivity?
Achieving mono-selectivity in dihalogenated systems like this compound is a common challenge. The C-I bond is inherently more reactive towards oxidative addition with Pd(0) than the C-Br bond. However, under forcing conditions or with highly active catalysts, the second coupling at the C-Br bond can occur.
Strategies to Enhance Mono-arylation Selectivity:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the arylboronic acid. Using a large excess can drive the reaction towards double arylation.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for the C-I bond coupling. This will disfavor the less reactive C-Br bond coupling.
-
Catalyst and Ligand Control: This is the most effective method for controlling selectivity.
-
For selective coupling at the iodine, Pd(PPh₃)₄ is often a good choice.
-
Bulky and electron-rich ligands can sometimes favor reaction at the less reactive position. Therefore, for selective C-I coupling, less bulky ligands are generally preferred.
-
-
Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed and before significant formation of the diarylated product occurs.
Q3: My reaction is producing a significant amount of homocoupled boronic acid (Ar-Ar). How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
Mitigation Strategies for Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction vessel are thoroughly de-oxygenated before adding the palladium catalyst.
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Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.
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Palladium Pre-catalyst Choice: Some Pd(0) sources can be more prone to side reactions if they are not of high quality. Consider using well-defined Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.
Q4: I am observing dehalogenation of my this compound starting material. What causes this and how can I minimize it?
Dehalogenation is a side reaction where the halogen atom is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving impurities in the solvent or base.
Minimizing Dehalogenation:
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Use High-Purity Solvents: Traces of water or other protic impurities can be a source of protons for dehalogenation.
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Choice of Base: Some bases can be more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening other bases.
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Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Suzuki couplings of halo-furans. Note that optimal conditions for this compound may require some optimization based on the specific arylboronic acid used.
Table 1: General Conditions for Selective Suzuki Coupling at the C-I bond of this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is often effective for selective C-I coupling. |
| Ligand | PPh₃ (if using a Pd(II) source) | Additional ligand may be required to stabilize the catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Degassing of the solvent is critical. |
| Temperature | 60-80 °C | Start with a lower temperature to favor mono-substitution. |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess is recommended. |
Table 2: Conditions for Subsequent Suzuki Coupling at the C-Br bond of 2-Aryl-3-bromofuran
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | Often more active for less reactive C-Br bonds. |
| Ligand | P(t-Bu)₃ or other bulky, electron-rich phosphines | Bulky ligands can facilitate the coupling of aryl bromides. |
| Base | K₃PO₄ or CsF (2.0-3.0 equiv.) | A stronger base may be required. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions may be necessary. |
| Temperature | 90-110 °C | Higher temperatures are typically needed for C-Br coupling. |
| Boronic Acid | 1.2 - 1.5 equivalents | A larger excess may be needed to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for the Selective Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from general procedures for Suzuki couplings of halofurans and aims for selective reaction at the 2-position (iodine).
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Reagent Preparation:
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To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).
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The flask is evacuated and backfilled with argon or nitrogen three times.
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-
Solvent and Catalyst Addition:
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Add a degassed mixture of dioxane and water (4:1, 10 mL) to the flask via syringe.
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In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and dissolve it in a small amount of the degassed solvent mixture.
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Add the catalyst solution to the reaction mixture via syringe.
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-
Reaction Execution:
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The reaction mixture is heated to 80 °C with vigorous stirring.
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Monitor the progress of the reaction by TLC or LC-MS.
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-
Work-up and Purification:
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then purified by column chromatography on silica gel.
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Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low yields in this compound Suzuki reactions.
References
Preventing dehalogenation of 3-Bromo-2-iodofuran during reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromo-2-iodofuran. The focus is on preventing dehalogenation and achieving selective functionalization during common organic reactions.
Troubleshooting Guide
Undesired dehalogenation is a common challenge when working with polyhalogenated heterocycles. This guide addresses specific issues you may encounter.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Complete or partial loss of the iodine atom during metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl/n-BuLi). | The carbon-iodine bond is significantly more labile than the carbon-bromine bond and is expected to react first.[1] This is the basis for selective functionalization at the 2-position. If debromination is desired, harsher conditions or different reagents may be necessary. | For selective reaction at the 2-position, this is the desired outcome. Proceed with the introduction of your electrophile. To avoid this, consider alternative strategies if functionalization at the 3-position is the primary goal without prior modification of the 2-position. |
| Observation of significant amounts of debrominated or fully dehalogenated furan byproducts in cross-coupling reactions (Suzuki, Stille, etc.). | 1. Reaction temperature is too high: This can lead to non-selective side reactions. 2. Prolonged reaction times: Increased reaction time can promote side reactions. 3. Choice of palladium catalyst and ligands: The ligand environment around the palladium center can influence selectivity. 4. Base is too strong or concentration is too high: This can promote decomposition or side reactions. | 1. Lower the reaction temperature: Start with milder conditions and gradually increase if the reaction is too slow. 2. Monitor the reaction closely: Use TLC or GC/MS to determine the optimal reaction time and quench the reaction upon completion. 3. Screen different catalysts and ligands: For Suzuki coupling, consider ligands like SPhos or XPhos. For Stille coupling, Pd(PPh₃)₄ is a common starting point, but others can be explored. 4. Use a milder base or optimize the concentration: In Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ are often used. Screen different bases and their equivalents. |
| Low yield of the desired coupled product at the 2-position. | 1. Inefficient transmetalation: This can be an issue in both Suzuki and Stille couplings. 2. Decomposition of the organometallic intermediate: The furan-2-yl organometallic species may have limited stability. 3. Steric hindrance: A bulky coupling partner may react slowly. | 1. For Suzuki coupling: Ensure your boronic acid or ester is of high quality. The choice of base is also critical for the formation of the active boronate species. 2. For Stille coupling: Use freshly prepared and purified organostannane. The addition of additives like Cu(I) salts can sometimes accelerate transmetalation. 3. Maintain low temperatures during the formation of organolithium or Grignard reagents and use them immediately in the subsequent reaction. 4. For sterically demanding substrates: A more active catalyst system or higher temperatures may be required, but this must be balanced against the risk of dehalogenation. |
| Formation of homocoupled byproducts. | This is a common side reaction in many cross-coupling reactions, arising from the coupling of two molecules of the organometallic reagent or two molecules of the halide. | Optimize the stoichiometry of your reactants. Ensure slow addition of the organometallic reagent to the reaction mixture containing the halide and catalyst. The choice of catalyst and ligands can also influence the extent of homocoupling. |
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the 2-position of this compound. Which reaction should I choose?
A1: Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, you can achieve selective functionalization at the 2-position through several methods:
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Metal-Halogen Exchange: Reacting this compound with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) will preferentially undergo iodine-lithium exchange.[1] The resulting 3-bromo-2-furyllithium can then be quenched with an electrophile.
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki Coupling: The C-I bond will selectively undergo oxidative addition to the Pd(0) catalyst in the presence of the C-Br bond, allowing for coupling with a boronic acid or ester at the 2-position.
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Stille Coupling: Similar to the Suzuki coupling, the C-I bond is more reactive towards the palladium catalyst, enabling selective coupling with an organostannane at the 2-position.
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Q2: How can I introduce a substituent at the 3-position?
A2: Functionalizing the 3-position while the 2-position is still iodinated is challenging due to the higher reactivity of the C-I bond. The most common strategy is a two-step process:
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First, functionalize the 2-position using one of the selective methods mentioned in Q1.
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Then, the remaining bromine at the 3-position can be targeted in a subsequent reaction, such as another cross-coupling or metal-halogen exchange.
Q3: What are the best practices to minimize dehalogenation in a Suzuki coupling of this compound?
A3: To minimize dehalogenation:
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Use a well-defined Pd(0) source or a reliable precatalyst/ligand system.
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Choose an appropriate base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally good starting points.
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Maintain the lowest effective reaction temperature. Start at room temperature or slightly elevated temperatures and only increase if necessary.
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Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can degrade the catalyst and promote side reactions.
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Monitor the reaction progress and avoid unnecessarily long reaction times.
Q4: Can I form a Grignard reagent from this compound?
A4: Formation of a Grignard reagent is possible. Due to the higher reactivity of the C-I bond, the initial reaction with magnesium would likely occur at the 2-position to form 3-bromo-2-furylmagnesium iodide. Standard procedures for Grignard reagent formation, such as using dry ether or THF and an activating agent (e.g., a crystal of iodine), should be followed.
Quantitative Data Summary
The following table summarizes representative yields for selective reactions on dihalogenated systems, providing an indication of the expected outcomes for this compound.
| Reaction Type | Substrate | Coupling Partner/Electrophile | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| Suzuki Coupling | 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 80 °C, 12 h | 3-Phenyl-2-(methylthio)benzo[b]furan | 95 | Analogue System |
| Stille Coupling | 3,5-Dibromo-2-pyrone | Phenyltributylstannane | Pd(PPh₃)₄, CuI | Toluene, 110 °C, 12 h | 3-Phenyl-5-bromo-2-pyrone | 85 | Analogue System |
| Iodine-Lithium Exchange | 1-Bromo-2-iodobenzene | Benzaldehyde | n-BuLi | Toluene, -78 °C to rt | (2-Bromophenyl)(phenyl)methanol | 60 | [2] |
| Bromine-Magnesium Exchange | 2,5-Dibromopyridine | DMF | i-PrMgCl, n-BuLi | THF, -20 °C to 0 °C | 5-Bromo-2-formylpyridine | 94 | [3] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol is adapted from procedures for similar halogenated heterocycles.
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To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
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Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).
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Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Iodine-Lithium Exchange and Electrophilic Quench
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Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 30-60 minutes.
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Add a solution of the desired electrophile (1.1 eq.) in the same anhydrous solvent dropwise at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the product by column chromatography.
Visualizations
Caption: Selective metal-halogen exchange workflow.
Caption: Suzuki coupling experimental workflow.
Caption: Troubleshooting decision tree for dehalogenation.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-iodofuran
Welcome to the technical support center for the optimization of palladium catalyst and ligand systems for the cross-coupling of 3-bromo-2-iodofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful and selective C-C and C-N bond formations with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the cross-coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. Therefore, selective coupling at the C-2 position (iodine) can be achieved under carefully controlled conditions.
Q2: How can I promote selective coupling at the C-2 position (C-I bond)?
A2: To achieve high regioselectivity for the C-2 position, it is crucial to use mild reaction conditions. This includes using a low catalyst loading, a suitable ligand that promotes the reaction at a lower temperature, and a carefully chosen base. By keeping the conditions mild, you can favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.
Q3: What are the most common palladium catalysts and ligands for this type of coupling?
A3: A variety of palladium sources and phosphine-based ligands are commonly employed. The choice of ligand is critical for tuning the reactivity and stability of the catalyst. For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on halo-heterocycles, bulky and electron-rich phosphine ligands are often preferred.
Q4: Can I perform a sequential cross-coupling on this compound?
A4: Yes, the differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling reactions. You can first perform a selective coupling at the C-2 position under mild conditions, and then, by modifying the reaction conditions (e.g., increasing the temperature, changing the ligand), you can introduce a second functional group at the C-3 position.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions:
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Inactive Catalyst:
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Troubleshooting Step: Ensure your palladium source is active. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider adding a reducing agent or using a pre-formed Pd(0) catalyst.
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Recommendation: Use a well-defined palladium precatalyst, such as those from the Buchwald or Hartwig groups, which are designed for reliable activation.
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-
Inappropriate Ligand:
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Troubleshooting Step: The chosen ligand may not be suitable for the specific coupling reaction or may be unstable under the reaction conditions.
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Recommendation: Screen a variety of phosphine ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich ligands are often effective.
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Incorrect Base:
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Troubleshooting Step: The base may be too weak to facilitate the transmetalation step (in Suzuki or Stille coupling) or the deprotonation of the nucleophile (in Sonogashira or Buchwald-Hartwig coupling).
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Recommendation: For Suzuki reactions, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often necessary.
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-
Solvent Issues:
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Troubleshooting Step: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.
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Recommendation: Ensure you are using a dry, degassed solvent. Common choices include toluene, dioxane, and THF. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial.
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Issue 2: Poor Regioselectivity (Reaction at both C-2 and C-3)
Possible Causes & Solutions:
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Reaction Conditions are Too Harsh:
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Troubleshooting Step: High temperatures or prolonged reaction times can lead to the reaction of the less reactive C-Br bond.
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Recommendation: To favor reaction at the C-I bond, start with a lower temperature (e.g., room temperature to 50 °C) and monitor the reaction progress closely.
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-
Highly Reactive Catalyst System:
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Troubleshooting Step: A very active catalyst/ligand combination might not differentiate well between the two halogens.
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Recommendation: Consider using a less reactive ligand or a lower catalyst loading to increase the selectivity for the more reactive C-I bond.
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Issue 3: Formation of Homocoupling Byproducts
Possible Causes & Solutions:
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Presence of Oxygen:
-
Troubleshooting Step: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions or terminal alkynes in Sonogashira reactions.
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Recommendation: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.
-
-
In Suzuki Reactions:
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Troubleshooting Step: The palladium catalyst can promote the homocoupling of the boronic acid.
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Recommendation: Ensure the efficient oxidative addition of the aryl halide to the palladium catalyst. This can sometimes be improved by the choice of ligand and solvent.
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Experimental Protocols & Data
Illustrative Conditions for Selective Suzuki-Miyaura Coupling at C-2
This table provides a starting point for optimizing the selective Suzuki-Miyaura coupling of an arylboronic acid with the C-2 position of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% | 1.5 mol% | 3 mol% |
| Ligand | SPhos | XPhos | PPh₃ |
| Ligand:Pd Ratio | 2:1 | 2:1 | 4:1 |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | THF/H₂O (10:1) |
| Temperature | 50 °C | Room Temperature | 60 °C |
| Typical Yield Range | 70-90% | 75-95% | 60-85% |
Illustrative Conditions for Sonogashira Coupling at C-2
This table provides starting conditions for the selective Sonogashira coupling of a terminal alkyne at the C-2 position of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Catalyst Loading | 2 mol% | 3 mol% | 1.5 mol% |
| Co-catalyst | CuI (4 mol%) | CuI (6 mol%) | CuI (3 mol%) |
| Ligand | PPh₃ | Xantphos | None |
| Ligand:Pd Ratio | 2:1 | 1:1 | - |
| Base | Et₃N | DiPEA | Piperidine |
| Solvent | THF | DMF | Toluene |
| Temperature | Room Temperature | 40 °C | 50 °C |
| Typical Yield Range | 65-85% | 70-90% | 60-80% |
Visualized Workflows and Logic
Technical Support Center: Purification of Halogenated Furan Intermediates
Welcome to the technical support center for the purification of halogenated furan intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying halogenated furan intermediates?
A1: The most prevalent techniques for the purification of halogenated furan intermediates are column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the compound (solid or liquid), its thermal stability, and the nature of the impurities.
Q2: How do I choose between column chromatography and recrystallization for a solid halogenated furan?
A2: Column chromatography is effective for separating mixtures with components of different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the desired compound. Recrystallization is a cost-effective method for purifying crystalline solids. It is most effective when the desired compound has high solubility in a hot solvent and low solubility at cooler temperatures, while the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures.
Q3: My halogenated furan seems to be decomposing during purification. What can I do?
A3: Halogenated furans can be sensitive to heat and acidic or basic conditions. For thermally sensitive compounds, consider using vacuum distillation to lower the boiling point. When using column chromatography, silica gel can be slightly acidic; if your compound is acid-sensitive, you can use deactivated silica gel (e.g., by adding a small amount of a non-polar solvent and then evaporating it) or an alternative stationary phase like alumina.
Q4: How can I remove colored impurities from my halogenated furan intermediate?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
Q5: What are the best analytical techniques to assess the purity of my halogenated furan intermediate?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing purity and identifying residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can provide information on purity when referenced against a known standard.
Troubleshooting Guides
Column Chromatography
Problem: The halogenated furan intermediate is not separating from impurities on the silica gel column.
| Possible Cause | Solution |
| Incorrect Solvent System | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will generally translate to a good separation on the column. |
| Co-elution of Isomers | For isomeric impurities, consider using a longer column, a finer mesh silica gel, or a different stationary phase (e.g., reversed-phase silica). Gradient elution, where the polarity of the mobile phase is gradually changed, can also improve separation. |
| Compound is Decomposing on Silica | Use deactivated silica gel or an alternative stationary phase like neutral or basic alumina. |
Problem: The compound is eluting too quickly or not at all.
| Possible Cause | Solution |
| Solvent is too Polar | If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase. |
| Solvent is not Polar Enough | If the compound is not moving from the baseline (low Rf on TLC), increase the polarity of the mobile phase. |
| Compound is Insoluble in the Mobile Phase | Ensure the crude material is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading onto the column. |
Recrystallization
Problem: No crystals are forming upon cooling.
| Possible Cause | Solution |
| Solution is too Dilute | Evaporate some of the solvent to increase the concentration of the solute and then try cooling again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be required. |
Problem: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is Cooling too Quickly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High Concentration of Impurities | The presence of impurities can lower the melting point of the mixture. Try purifying the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute. Choose a solvent with a lower boiling point. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for different purification techniques applied to halogenated furan intermediates, based on literature data. These values can vary significantly depending on the specific compound and the nature of the impurities.
| Purification Technique | Compound | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Column Chromatography | 2,5-Dibromofuran | ~85% | >98% | 71-75% | [1] |
| Recrystallization | 3-Chloro-5-Fluorophenol (precursor) | Not specified | >99% | Not specified | [2] |
| Distillation | 2-Chlorofuran | Crude | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of 2,5-Dibromofuran by Column Chromatography[1]
This protocol describes the purification of 2,5-dibromofuran.
Materials:
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Crude 2,5-dibromofuran
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Silica gel (for column chromatography)
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Hexane
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Dichloromethane
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Rotary evaporator
Procedure:
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Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Dissolve the crude 2,5-dibromofuran in a minimal amount of dichloromethane.
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Adsorb the crude product onto a small amount of silica gel by concentrating the solution on a rotary evaporator.
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Carefully load the dried silica with the adsorbed product onto the top of the packed column.
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Elute the column with a hexane/dichloromethane solvent system. The optimal ratio should be determined by TLC beforehand.
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Collect fractions and monitor the elution of the product by TLC.
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Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain purified 2,5-dibromofuran.
Protocol 2: General Recrystallization Procedure for Halogenated Aromatic Compounds
This is a general procedure that can be adapted for solid halogenated furan intermediates.
Materials:
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Crude halogenated furan
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Appropriate recrystallization solvent (determined by solubility tests)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent to the flask.
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Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for recrystallization.
References
Identification of byproducts in 3-Bromo-2-iodofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3-Bromo-2-iodofuran. The information is designed to address common challenges and byproducts encountered during the synthesis, ensuring a higher success rate and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The most reliable and regioselective method for the synthesis of this compound is the lithiation of 3-bromofuran at the 2-position, followed by quenching with an iodine electrophile. This method offers high control over the position of iodination, minimizing the formation of isomeric byproducts that are common with direct electrophilic halogenation methods.
Q2: Why is direct iodination of 3-bromofuran not recommended?
A2: Direct iodination of 3-bromofuran using electrophilic iodinating agents can lead to a mixture of products. The furan ring is highly activated towards electrophilic substitution, and reactions can occur at multiple positions, leading to poly-iodinated species and isomeric dihalofurans. Separating these byproducts from the desired this compound can be challenging.
Q3: What are the critical parameters to control during the lithiation of 3-bromofuran?
A3: Temperature control is the most critical parameter. The metal-halogen exchange to form 3-lithiofuran should be performed at a very low temperature, typically -78 °C. If the temperature rises above -40 °C, the 3-lithiofuran intermediate can rearrange to the more thermodynamically stable 2-lithiofuran.[1] This rearrangement will lead to the formation of undesired byproducts upon reaction with iodine.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying the molecular weight of the product and detecting volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and substitution pattern of the furan ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the lithiation of 3-bromofuran.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive n-butyllithium (n-BuLi).2. Presence of moisture or other electrophilic impurities in the reaction setup.3. Insufficiently low temperature during lithiation. | 1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. |
| Presence of 2-Bromo-3-iodofuran in the product mixture | Rearrangement of the 3-lithiofuran intermediate to the more stable 2-lithiofuran.[1] | Maintain a strict reaction temperature of -78 °C during the lithiation and the subsequent addition of the iodine solution. Add the iodine solution at -78 °C and allow the reaction to slowly warm to room temperature. |
| Formation of polyhalogenated byproducts (e.g., dibromo-iodofuran) | Excess of n-BuLi or iodine. | Use a slight excess (typically 1.05-1.1 equivalents) of n-BuLi. Add the iodine solution portion-wise and monitor the reaction progress by TLC or GC to avoid over-iodination. |
| Unreacted 3-bromofuran remaining | 1. Insufficient amount of n-BuLi.2. Short reaction time for the lithiation step. | 1. Use a slight excess of freshly titrated n-BuLi.2. Allow the lithiation reaction to proceed for the recommended time (typically 1-2 hours) at -78 °C to ensure complete metal-halogen exchange. |
| Dark-colored reaction mixture or product | Decomposition of the organolithium intermediate or the product. | Ensure the reaction is performed at the recommended low temperature and under an inert atmosphere. Minimize the exposure of the product to light and air during workup and purification. |
Experimental Protocols
Synthesis of this compound via Lithiation of 3-bromofuran
This protocol is a representative procedure based on established methods for the lithiation of halogenated heterocycles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromofuran | 146.97 | 1.47 g | 10 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11 mmol |
| Iodine | 253.81 | 2.79 g | 11 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous sodium thiosulfate | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromofuran (1.47 g, 10 mmol) and anhydrous THF (30 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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In a separate flask, dissolve iodine (2.79 g, 11 mmol) in anhydrous THF (20 mL).
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Slowly add the iodine solution to the reaction mixture at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL).
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Extract the mixture with diethyl ether (2 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Proposed reaction pathway for the synthesis of this compound and a potential side reaction.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Improving the stability of 3-Bromo-2-iodofuran under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Bromo-2-iodofuran during experimental procedures.
Troubleshooting Guide
Users encountering instability with this compound can consult the following table for potential issues, their causes, and recommended solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| STAB-001 | Discoloration of the compound (e.g., turning yellow or brown) upon storage. | - Exposure to light (photodecomposition). - Presence of acidic impurities. - Slow decomposition at ambient temperature. | - Store in an amber vial or wrap the container in aluminum foil. - Store under an inert atmosphere (e.g., argon or nitrogen). - Store at low temperatures (-20°C is recommended). - Purify the material to remove acidic impurities prior to storage. |
| STAB-002 | Low yields or formation of impurities during reactions. | - Decomposition of this compound under reaction conditions (e.g., high temperature, presence of certain reagents). - Cleavage of the C-I bond. | - Use milder reaction conditions (lower temperature, shorter reaction times). - Degas solvents to remove oxygen. - Add a radical scavenger (e.g., BHT) in small amounts if radical decomposition is suspected. - Screen different solvents to find one that minimizes decomposition. |
| STAB-003 | Inconsistent results between batches. | - Variable purity of the starting material. - Differences in storage and handling. | - Ensure consistent purification of this compound before use. - Standardize storage and handling procedures. - Perform a quality control check (e.g., NMR, GC-MS) on each batch before use. |
| STAB-004 | Formation of homocoupled byproducts. | - Presence of catalytic metals (e.g., copper, palladium) that can promote C-I bond activation. | - Use high-purity reagents and solvents. - Consider using a metal scavenger if contamination is suspected. - Optimize reaction conditions to favor the desired transformation over homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound?
The primary cause of instability is the lability of the carbon-iodine (C-I) bond. The C-I bond is weaker than the carbon-bromine (C-Br) bond and can be cleaved by light, heat, or certain chemical reagents, leading to decomposition. Iodine is a better leaving group, making the compound susceptible to various degradation pathways.
Q2: How should I properly store this compound?
To ensure maximum stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect it from light and moisture. For long-term storage, keeping it at a low temperature (e.g., -20°C) is highly recommended.
Q3: Can I use stabilizers with this compound?
While specific stabilizers for this compound are not well-documented, general stabilizers for halogenated compounds may be effective. For instance, small amounts of radical inhibitors like butylated hydroxytoluene (BHT) could prevent radical-mediated decomposition. However, any additive should be tested on a small scale to ensure it does not interfere with downstream reactions.
Q4: What reaction conditions should I avoid when using this compound?
Avoid high temperatures, prolonged reaction times, and exposure to strong light. Be cautious with reagents that can interact with the C-I bond, such as strong bases, nucleophiles, and certain transition metals, unless this interaction is the intended reaction.
Q5: How can I monitor the purity and decomposition of my this compound sample?
You can monitor the purity and detect decomposition products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Regular analysis of stored material is advisable.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Receipt and Initial Inspection: Upon receiving this compound, visually inspect the material for any signs of discoloration.
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Aliquoting and Storage: If possible, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
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Inert Atmosphere: Purge the vials with a gentle stream of dry argon or nitrogen gas before sealing.
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Light Protection: Store the sealed vials in an amber-colored container or wrap them in aluminum foil.
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Temperature Control: Place the protected vials in a freezer at -20°C for long-term storage. For short-term use, a refrigerator at 2-8°C may be sufficient.
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Usage: When using the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
Protocol 2: Small-Scale Test for Compatibility with Reaction Conditions
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Setup: In three separate small reaction vials, place a small, known amount of this compound (e.g., 10 mg).
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Vial 1 (Control): Add only the reaction solvent.
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Vial 2 (Reagents): Add the reaction solvent and all reagents except for any catalyst or initiator.
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Vial 3 (Full Reaction Mixture): Add the solvent and all reaction components.
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Execution: Stir the three vials under the intended reaction conditions (temperature, atmosphere) for a set period (e.g., 1 hour).
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Analysis: After the set time, quench the reactions and analyze the contents of each vial by a suitable method (e.g., TLC, GC-MS, or LC-MS) to assess the stability of the this compound in each condition.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting the instability of this compound.
Selective reaction at the iodine vs. bromine position in 3-Bromo-2-iodofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-2-iodofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on achieving selective reactivity at either the iodine or bromine position.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective reaction on this compound. Which position is more reactive, the C2-I or the C3-Br?
A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 3-position. This difference in reactivity is the key to achieving selective functionalization of this compound. The generally accepted order of reactivity for halogens in many common cross-coupling reactions is I > Br > Cl > F. Therefore, under carefully controlled conditions, reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as metal-halogen exchange, will preferentially occur at the C2-I bond.
Q2: What are the general conditions for selectively reacting at the C2-I position while leaving the C3-Br bond intact?
A2: To selectively target the C2-I bond, you should employ mild reaction conditions. This typically involves using a palladium catalyst with a suitable ligand at or near room temperature. The choice of catalyst, ligand, base, and solvent is crucial and will depend on the specific cross-coupling reaction you are performing. For instance, in Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. It is important to avoid high temperatures and prolonged reaction times, which could lead to undesired side reactions or reaction at the C-Br bond.
Q3: Is it possible to react selectively at the C3-Br position?
A3: Yes, this is achievable through a sequential functionalization strategy. First, the more reactive C2-I position is functionalized. The resulting 3-bromo-2-substituted furan can then be subjected to a second, typically more forcing, reaction condition to functionalize the C3-Br position. This stepwise approach allows for the synthesis of di-substituted furans with different groups at the 2 and 3 positions.
Troubleshooting Guides
Issue 1: Low or No Reactivity in a Suzuki-Miyaura Coupling at the C2-I Position
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it may require in situ reduction to Pd(0). Consider adding a small amount of a reducing agent or using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base strength can influence the reaction rate and selectivity. Try screening different bases. |
| Solvent Effects | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is often used. Ensure your solvents are appropriately degassed to prevent catalyst deactivation. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure your boronic acid is of high quality or consider using a boronate ester. |
Issue 2: Loss of Selectivity - Reaction Occurring at Both C-I and C-Br Positions
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage. Reduce the reaction temperature. It is often best to start at room temperature and slowly increase if no reaction is observed. |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the slower reaction at the C-Br bond proceeding. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed. |
| Catalyst/Ligand Choice | Some highly active palladium catalysts and bulky electron-rich ligands designed for activating less reactive C-Cl or C-Br bonds might be too reactive for this selective transformation. Consider using a less reactive catalyst system. |
Issue 3: Homocoupling of the Boronic Acid in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Incorrect Stoichiometry | Using a large excess of the boronic acid can sometimes favor homocoupling. Use a stoichiometry of boronic acid to this compound closer to 1:1. |
Experimental Protocols
Below are representative, detailed methodologies for key selective reactions on this compound, based on established procedures for similar dihalogenated heterocycles.
Selective Suzuki-Miyaura Coupling at the C2-I Position
This protocol describes the selective coupling of an arylboronic acid at the C2-iodine position.
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C2-I position.
Methodology:
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To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
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Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
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Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Value | Notes |
| Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ | 2.0 eq. |
| Solvent | Dioxane/H₂O (4:1) | Degassed |
| Temperature | Room Temp. to 50 °C | Monitor for selectivity |
| Typical Yield | 70-95% | Highly dependent on the boronic acid used. |
| Regioselectivity | >95% for C-I coupling |
Selective Sonogashira Coupling at the C2-I Position
This protocol details the selective coupling of a terminal alkyne at the C2-iodine position.
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C2-I position.
Methodology:
-
In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a suitable solvent such as THF or DMF.
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Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq.).
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Degas the solution by bubbling with argon for 15-20 minutes.
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Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 eq.), and the copper(I) co-catalyst, CuI (0.04 eq.).
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Stir the reaction at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Typical Value | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 mol% |
| Cu Co-catalyst | CuI | 4 mol% |
| Base | Et₃N or DIPA | 2.0-3.0 eq. |
| Solvent | THF or DMF | Degassed |
| Temperature | Room Temperature | |
| Typical Yield | 65-90% | Substrate dependent. |
| Regioselectivity | High for C-I coupling |
Selective Metal-Halogen Exchange at the C2-I Position
This protocol describes the selective formation of a furan-2-yl organometallic species via iodine-lithium exchange.
Reaction Scheme:
Caption: Selective metal-halogen exchange at the C2-I position.
Methodology:
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Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq.) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 30-60 minutes.
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Quench the resulting organolithium species by adding a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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Purify the product by column chromatography.
| Parameter | Typical Value | Notes |
| Reagent | n-BuLi | 1.05 eq. |
| Solvent | Anhydrous THF | |
| Temperature | -78 °C | Crucial for selectivity. |
| Typical Yield | 60-85% | Dependent on the electrophile. |
| Regioselectivity | Highly selective for C-I exchange | At low temperatures. |
Visualized Workflows and Pathways
Logical Workflow for Selective Functionalization
Technical Support Center: Removal of Organotin Residues from Stille Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues after Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials. If your reaction conditions involve tin hydrides, you may also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) to remove.
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors can lead to an incomplete removal of organotin residues with a KF wash:
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Insufficient Stirring/Shaking: Vigorous mixing is crucial to ensure complete reaction between the organotin species and the fluoride ions to form the insoluble precipitate. It is recommended to shake the separatory funnel for at least one minute for each wash.[1]
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Insufficient KF: Ensure you are using a saturated aqueous solution of KF and performing multiple washes (2-3 times is common).[1]
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Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping some of your product or preventing efficient separation.[1] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1]
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pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.
Q3: Are there alternatives to the aqueous KF wash?
Yes, several other methods can be employed, often with higher efficiency:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with ~2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2]
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Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[4]
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Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are then more easily removed by a subsequent KF wash.[1]
Q4: My product is a solid. How can I best purify it from organotin residues?
For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]
Q5: How can I minimize the formation of organotin byproducts in the first place?
Using a catalytic amount of the organotin reagent with an in situ recycling system is an advanced method to reduce the overall tin waste generated.[6][7] Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify the removal process through simple filtration.[6][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient mixing, insufficient KF, or stable tin species. | Increase shaking time during extraction.[1] Use multiple, fresh KF washes.[1] Consider an alternative method like chromatography over K₂CO₃/silica or an acidic wash.[3][4] |
| Formation of an Insoluble Precipitate at the Organic/Aqueous Interface | Precipitation of Bu₃SnF. | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1] |
| Product is Water-Soluble or Polar | Standard aqueous workups are difficult. | Avoid aqueous washes. Directly attempt purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[3] |
| Difficulty Removing Unreacted Tin Hydrides (e.g., Bu₃SnH) | Tin hydrides are less reactive towards KF. | Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert the tin hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[1] |
| Organotin Residues Detected After Column Chromatography | Co-elution of the product and tin species. | Add triethylamine (~2-5%) to the eluent during silica gel chromatography.[1][2] Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[3] |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [3] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [3] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [4] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal | [10] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
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Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.
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Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
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Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.
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Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
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Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
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Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.
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Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
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Collection and Concentration: Collect the fractions containing the product and concentrate them in vacuo. This method is highly effective at reducing organotin residues to parts-per-million (ppm) levels.[3]
Visualized Workflows
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
- 1. Workup [chem.rochester.edu]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Synthesis of 3-Bromo-2-iodofuran Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-2-iodofuran derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of these important chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and regioselective approach involves a three-step sequence:
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Bromination of Furan: Introduction of a bromine atom at the 3-position of the furan ring.
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Directed Lithiation: Deprotonation at the 2-position of 3-bromofuran using a strong base.
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Iodination: Quenching the resulting organolithium intermediate with an iodine source to introduce the iodine atom at the 2-position.
Q2: Why is direct halogenation of furan not recommended for this synthesis?
A2: Furan is highly reactive towards electrophilic halogenation and is also sensitive to strong acids.[1][2] Direct bromination or iodination often leads to a mixture of polyhalogenated products and can cause ring-opening or polymerization, resulting in low yields of the desired this compound.[1][2]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Organolithium reagents such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, is mandatory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-bromofuran in the first step | 1. Over-bromination leading to di- and tri-brominated furans. 2. Polymerization of furan under acidic conditions. | 1. Use a milder brominating agent like N-bromosuccinimide (NBS). 2. Maintain a low reaction temperature (-78 °C to 0 °C). 3. Use a non-polar solvent to minimize side reactions. 4. Slowly add the brominating agent to the furan solution. |
| Formation of 2-bromofuran instead of or in addition to 3-bromofuran | The 2-position of furan is kinetically favored for electrophilic substitution. | While challenging to completely avoid, using specific reaction conditions (e.g., certain solvents or catalysts) can improve selectivity for the 3-position. Purification by fractional distillation or column chromatography is essential. |
| Failure of the lithiation step (no reaction with iodine) | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Insufficiently low temperature. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Purge the reaction vessel with an inert gas. 3. Maintain the reaction temperature at or below -78 °C. |
| Formation of multiple iodinated products | 1. Isomerization of the lithiated intermediate.[3] 2. Halogen-metal exchange. | 1. Add the iodine source at a very low temperature (-78 °C) and allow the reaction to warm up slowly. 2. Use a less reactive organolithium reagent if halogen-metal exchange is suspected. |
| Difficulty in purifying the final this compound product | Co-elution of halogenated isomers or starting materials. | 1. Utilize a high-resolution chromatography technique (e.g., HPLC or a long silica gel column with a shallow solvent gradient). 2. Consider recrystallization if the product is a solid. |
Experimental Protocols
Key Experiment 1: Synthesis of 3-Bromofuran
Methodology:
-
To a stirred solution of furan (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 1,2-dibromoethane (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Furan | 1.0 eq |
| LDA | 1.05 eq |
| 1,2-dibromoethane | 1.1 eq |
| Temperature | -78 °C to RT |
| Reaction Time | 13 hours |
| Typical Yield | 60-70% |
Key Experiment 2: Synthesis of this compound
Methodology:
-
To a solution of 3-bromofuran (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of iodine (1.2 eq) in THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| 3-Bromofuran | 1.0 eq |
| n-BuLi | 1.1 eq |
| Iodine | 1.2 eq |
| Temperature | -78 °C to RT |
| Reaction Time | 4 hours |
| Typical Yield | 75-85% |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-iodofuran and 2,3-diiodofuran in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, dihalogenated heterocycles are invaluable building blocks for the construction of complex molecular architectures. Among these, functionalized furans play a crucial role in the development of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity of two key furan derivatives, 3-bromo-2-iodofuran and 2,3-diiodofuran, in widely-used palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes.
The generally accepted principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the carbon-halogen bond follows the order: C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. This guide will delve into how this principle applies to the selective functionalization of this compound and 2,3-diiodofuran, supported by experimental data.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for selective mono-functionalization at the 2-position, where the iodine atom is located. In contrast, 2,3-diiodofuran, possessing two C-I bonds of similar reactivity, presents a greater challenge for selective mono-alkynylation and often leads to a mixture of mono- and di-substituted products.
The following table summarizes the performance of this compound and 2,3-diiodofuran in a representative palladium-catalyzed Sonogashira coupling reaction.
| Feature | This compound | 2,3-diiodofuran |
| Reaction Type | Sonogashira Coupling | Sonogashira Coupling |
| Selectivity | High selectivity for mono-alkynylation at the C-2 position. | Lower selectivity, often yielding a mixture of mono- and di-alkynylated products. |
| Typical Yield (Mono-alkynylation) | Good to excellent yields for the mono-coupled product. | Moderate to good yields for the mono-coupled product, often accompanied by the di-coupled product. |
| Key Advantage | Allows for sequential, site-selective functionalization of the furan ring. | Potential for one-pot di-functionalization. |
| Key Disadvantage | Requires a second coupling step for di-functionalization. | Difficult to control for selective mono-functionalization. |
Experimental Protocols
Detailed methodologies for representative Sonogashira coupling reactions are provided below.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes the selective mono-alkynylation of this compound at the 2-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous solvent and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Sonogashira Coupling of 2,3-diiodofuran
This protocol describes the Sonogashira coupling of 2,3-diiodofuran, which may lead to a mixture of mono- and di-alkynylated products.
Materials:
-
2,3-diiodofuran
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,3-diiodofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous solvent and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq for mono-alkynylation, 2.4 eq for di-alkynylation) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono- and di-substituted products.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the catalytic cycle for the Sonogashira coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Navigating the Synthetic Potential of 3-Bromo-2-iodofuran: A Comparative Guide to its Predicted Reactivity
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The novel building block, 3-bromo-2-iodofuran, presents a unique platform for selective chemical modifications. Although direct experimental data on the reaction products of this specific compound is not extensively documented in peer-reviewed literature, its chemical structure allows for a predictive comparison of its reactivity in key cross-coupling reactions. This guide offers an objective comparison of the anticipated product profiles, supported by established principles of organometallic chemistry and data from analogous dihalogenated furans.
The presence of two different halogen atoms on the furan ring, iodine at the C2 position and bromine at the C3 position, is the key feature of this compound. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is known to be significantly more reactive towards oxidative addition than the carbon-bromine bond. This reactivity difference forms the basis for the predicted selective functionalization of the C2 position.
Predicted Product Profiles in Cross-Coupling Reactions
Based on the differential reactivity of the C-I and C-Br bonds, it is anticipated that this compound can undergo selective cross-coupling reactions at the 2-position, leaving the 3-bromo position intact for subsequent transformations. This opens up a pathway for the stepwise introduction of different substituents at the 2- and 3-positions of the furan core.
A comparative summary of the expected outcomes for Suzuki-Miyaura, Sonogashira, and Heck couplings is presented below. The predicted yields and selectivity are based on typical results observed for similar dihalogenated heterocyclic systems.
| Reaction Type | Coupling Partner | Expected Major Product | Predicted Selectivity (C2 vs. C3) | Anticipated Yield Range |
| Suzuki-Miyaura | Arylboronic acid | 3-Bromo-2-arylfuran | >95:5 | 70-90% |
| Sonogashira | Terminal alkyne | 3-Bromo-2-(alkynyl)furan | >98:2 | 75-95% |
| Heck | Alkene | 3-Bromo-2-(alkenyl)furan | >90:10 | 60-85% |
Experimental Protocols for Selective Cross-Coupling
The following are generalized experimental protocols that can serve as a starting point for the selective functionalization of this compound. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is recommended for any new substrate.
General Procedure for Selective Suzuki-Miyaura Coupling:
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Selective Sonogashira Coupling:
In a reaction vessel, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are dissolved in a suitable solvent (e.g., THF or DMF). A base (e.g., triethylamine or diisopropylamine) is added, followed by the terminal alkyne (1.1 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The desired product is isolated by column chromatography.
General Procedure for Selective Heck Coupling:
A mixture of this compound (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 4-10 mol%), and a base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere at a temperature between 80 and 140 °C. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed. The residue is then subjected to an aqueous workup and extraction, followed by purification of the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the predicted selective reaction pathways for this compound and a general experimental workflow for its functionalization.
Caption: Predicted selective cross-coupling reactions at the C2 position of this compound.
Caption: General experimental workflow for the functionalization of this compound.
Comparison with Alternative Synthetic Approaches
The predicted selective functionalization of this compound offers a distinct advantage over methods that rely on the sequential halogenation and coupling of a furan core. The pre-installed differential reactivity of the C-I and C-Br bonds allows for a more controlled and potentially higher-yielding approach to di-substituted furans. Alternative methods, such as the direct C-H functionalization of 3-bromofuran, may suffer from issues with regioselectivity, leading to mixtures of products. The use of this compound as a starting material provides a clear and predictable pathway for the synthesis of 2,3-disubstituted furans, which are valuable motifs in medicinal chemistry and materials science.
Regioselective Functionalization of 3-Bromo-2-iodofuran: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heterocyclic scaffolds is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of common cross-coupling and metal-halogen exchange reactions for the regioselective functionalization of 3-bromo-2-iodofuran, a versatile building block in organic synthesis.
The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound provides a powerful tool for achieving regioselective transformations. The C-I bond at the 2-position is significantly more susceptible to both oxidative addition in palladium-catalyzed cross-coupling reactions and to metal-halogen exchange than the C-Br bond at the 3-position. This reactivity difference allows for the selective introduction of a wide range of substituents at the 2-position while leaving the 3-position available for subsequent functionalization.
Comparative Analysis of Functionalization Methods
The following sections detail the expected and experimentally verified regioselectivity for various functionalization methods on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst at a much faster rate than the stronger C-Br bond.
A clear experimental demonstration of this principle on this compound is the Sonogashira coupling . Research by Kraus et al. has shown that the reaction of this compound with terminal alkynes proceeds with high selectivity at the 2-position.[1]
Table 1: Regioselective Sonogashira Coupling of this compound
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)furan | 85 | [1] |
| 2 | 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)furan | 82 | [1] |
| 3 | Trimethylsilylacetylene | 3-Bromo-2-((trimethylsilyl)ethynyl)furan | 90 | [1] |
While specific experimental data for Suzuki, Stille, and Negishi couplings on this compound is not as readily available in the literature, the established reactivity principles strongly predict a similar high degree of regioselectivity for functionalization at the 2-position.
Table 2: Predicted Regioselectivity for Other Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Major Product | Expected Selectivity |
| Suzuki | Arylboronic acid | 2-Aryl-3-bromofuran | High |
| Stille | Organostannane | 2-Substituted-3-bromofuran | High |
| Negishi | Organozinc reagent | 2-Substituted-3-bromofuran | High |
Metal-Halogen Exchange
Metal-halogen exchange, most commonly employing organolithium reagents, is another powerful technique for the selective functionalization of aryl and heteroaryl halides. The rate of exchange also follows the trend I > Br > Cl. Therefore, treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures is expected to result in the selective formation of 2-lithio-3-bromofuran. This intermediate can then be trapped with a variety of electrophiles to introduce a substituent at the 2-position.
Table 3: Predicted Regioselectivity for Lithium-Halogen Exchange
| Reagent | Intermediate | Subsequent Electrophile (E+) | Predicted Major Product | Expected Selectivity |
| n-BuLi | 2-Lithio-3-bromofuran | Aldehyde/Ketone | 3-Bromo-2-(hydroxyalkyl)furan | High |
| n-BuLi | 2-Lithio-3-bromofuran | CO2 | 3-Bromofuran-2-carboxylic acid | High |
| n-BuLi | 2-Lithio-3-bromofuran | Alkyl halide | 2-Alkyl-3-bromofuran | High |
Experimental Protocols
General Procedure for Regioselective Sonogashira Coupling of this compound
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). The reaction mixture is typically stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-alkynyl-3-bromofuran.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the regioselective functionalization strategies.
Caption: Regioselective Palladium-Catalyzed Cross-Coupling.
Caption: Regioselective Metal-Halogen Exchange.
Conclusion
The pronounced difference in reactivity between the iodine and bromine substituents on the furan ring allows for highly regioselective functionalization of this compound. Both palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols reliably proceed at the more reactive 2-position. The Sonogashira coupling provides a well-documented example of this selectivity. This predictable reactivity makes this compound a valuable and versatile building block for the synthesis of complex, polysubstituted furan derivatives, which are of significant interest in medicinal chemistry and materials science. Researchers can confidently employ these methods to construct molecular libraries with diverse functionalities at the 2-position, while retaining the bromine atom at the 3-position as a handle for further synthetic transformations.
References
A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development, the selective functionalization of heterocyclic scaffolds is of paramount importance. The furan moiety, a common motif in biologically active compounds, often requires precise substitution patterns. 3-Bromo-2-iodofuran presents a versatile platform for introducing molecular diversity due to the differential reactivity of its two halogen atoms. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Sonogashira—for the selective functionalization of this compound, offering insights into their reaction kinetics, and providing standardized experimental protocols.
Introduction to Cross-Coupling of this compound
The presence of two different halogen atoms on the furan ring, iodine and bromine, allows for regioselective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst compared to the carbon-bromine (C-Br) bond. This difference in reactivity enables the selective functionalization at the 2-position of the furan ring while leaving the bromine atom at the 3-position available for subsequent transformations. This stepwise approach is highly valuable in the construction of polysubstituted furan derivatives.
Comparative Analysis of Reaction Kinetics and Conditions
While specific kinetic data for this compound is not extensively available in the public domain, a qualitative and comparative analysis can be made based on established principles of cross-coupling reactions and data from analogous dihalogenated heterocyclic systems. The following table summarizes the key aspects of Suzuki-Miyaura, Stille, and Sonogashira coupling reactions for the selective functionalization at the 2-position.
| Reaction Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acids/esters | Organostannanes | Terminal alkynes |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄/CuI |
| Base Requirement | Strong base (e.g., K₂CO₃, Cs₂CO₃) | Generally not required | Amine base (e.g., Et₃N, DIPEA) |
| Reaction Temperature | Moderate to high (60-100 °C) | Moderate (40-80 °C) | Room temperature to moderate |
| Reaction Time | Typically 2-24 hours | Typically 2-48 hours | Typically 1-12 hours |
| Toxicity of Reagents | Boronic acids are generally low toxicity | Organostannanes are highly toxic | Alkynes are generally low toxicity |
| Byproduct Removal | Boron byproducts are water-soluble | Tin byproducts can be difficult to remove | Copper salts may need removal |
Key Kinetic Considerations:
-
Oxidative Addition: The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. For this compound, the oxidative addition will preferentially occur at the more reactive C-I bond.
-
Transmetalation: The transfer of the organic group from the organometallic reagent (boron, tin, or copper acetylide) to the palladium center is another crucial step. The efficiency of this step can be influenced by the choice of ligands, base, and solvent.
-
Reductive Elimination: The final step, where the new carbon-carbon bond is formed, is typically fast.
The choice of reaction is often dictated by the desired functionality, the availability of starting materials, and tolerance of other functional groups in the molecule. For instance, the Suzuki-Miyaura reaction is widely favored due to the low toxicity and stability of boronic acids.[1] The Stille coupling, while effective, is often avoided due to the toxicity of organotin reagents.[2][3] The Sonogashira coupling is the method of choice for introducing alkynyl moieties.
Detailed Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the 2-position of this compound. These protocols are based on procedures reported for similar substrates and should be optimized for specific cases.[4]
Suzuki-Miyaura Coupling Protocol
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
This protocol details the coupling of an organostannane at the 2-position of this compound.
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous, degassed DMF or Toluene
-
LiCl (3.0 equivalents, optional, can accelerate the reaction)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and LiCl (3.0 mmol, if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (10 mL) followed by the organostannane (1.1 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.[5]
Sonogashira Coupling Protocol
This protocol is for the coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (10 mL), the terminal alkyne (1.2 mmol), and the amine base (2.0 mmol).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Workflows and Pathways
To aid in the understanding of the experimental process and the underlying chemical logic, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-iodofuran
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 3-Bromo-2-iodofuran, a halogenated furan derivative with potential applications in organic synthesis and medicinal chemistry. We delve into the experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering a clear pathway for selecting the most appropriate method for your research needs.
The synthesis of this compound, typically achieved through the electrophilic iodination of 3-bromofuran, can result in a mixture of the desired product and various impurities. These can include unreacted starting material (3-bromofuran), potential regioisomers (e.g., 3-bromo-5-iodofuran), and products of over-halogenation (e.g., dibrominated or di-iodinated furans). Therefore, robust analytical methods are essential to quantify the purity of the synthesized compound and identify any byproducts.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods for analyzing this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei | Structural confirmation, identification of proton environments, and relative quantification of major components. | Provides detailed structural information, non-destructive, relatively fast for qualitative analysis. | Lower sensitivity compared to chromatographic methods, can be complex to interpret with overlapping signals, less suitable for quantifying trace impurities. |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection. | Separation of volatile components, identification based on mass spectra and retention time, and quantification. | High sensitivity and selectivity, excellent for identifying volatile impurities, provides molecular weight and fragmentation patterns. | Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
| Reverse-Phase HPLC | Separation based on polarity differences. | Separation of components in a mixture, quantification based on peak area, can be used for purification. | Applicable to a wide range of compounds, including non-volatile and thermally sensitive ones, high precision and accuracy for quantification. | Identification is based on retention time and requires reference standards, mass spectrometry coupling (LC-MS) is often needed for definitive identification. |
Experimental Protocols
To ensure accurate and reproducible results, detailed experimental protocols are crucial. Below are representative protocols for each of the discussed techniques, which can be adapted based on the specific instrumentation and sample characteristics.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks corresponding to the product and any identified impurities to determine their relative molar ratios.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Reverse-Phase HPLC Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase or a compatible solvent.
-
Instrument: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Identify the product peak based on its retention time compared to a standard. Calculate the purity based on the peak area percentage.
Visualizing the Workflow and Relationships
To better understand the process and the interplay between these techniques, the following diagrams illustrate the workflow for purity assessment and the logical relationships between the methods.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical relationships between analytical techniques.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While ¹H NMR spectroscopy is invaluable for initial structural confirmation, chromatographic techniques such as GC-MS and HPLC are superior for the sensitive detection and quantification of impurities. GC-MS is the method of choice for identifying volatile byproducts, whereas HPLC offers versatility for a broader range of potential non-volatile impurities. By employing a combination of these methods, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
The Pivotal Role of the Base in Suzuki-Miyaura Coupling of 3-Bromo-2-iodofuran: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of the efficacy of different bases in the Suzuki-Miyaura coupling of 3-bromo-2-iodofuran, a substrate with differential reactivity at its halogenated positions.
The Suzuki-Miyaura coupling of this compound with an organoboron reagent is expected to proceed selectively at the more reactive carbon-iodine bond over the carbon-bromine bond. This selectivity is a well-established principle in palladium-catalyzed cross-coupling reactions, where the order of reactivity for halogens is I > Br > Cl. The C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond, allowing for regioselective functionalization.
Comparative Efficacy of Common Bases in Suzuki-Miyaura Coupling
While specific comprehensive studies on a wide array of bases for this compound are limited, data from analogous Suzuki-Miyaura reactions provide valuable insights into the general effectiveness of various bases. The following table summarizes the performance of several common inorganic and organic bases in a model Suzuki-Miyaura coupling reaction.
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA (Triethylamine) | 60 |
Data adapted from a representative Suzuki-Miyaura coupling reaction. Yields are indicative and may vary based on specific substrates and reaction conditions.
From this general comparison, inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) demonstrate superior efficacy in promoting the Suzuki-Miyaura coupling, consistently leading to higher product yields.[1] Organic bases like triethylamine (TEA) are generally less effective.
Optimized Protocol for a Structurally Related Substrate
A study on the Suzuki-Miyaura coupling of the structurally similar 3-iodo-2-(methylthio)-benzo[b]furan with phenylboronic acid identified potassium phosphate (K₃PO₄) as a highly effective base in conjunction with a Pd(PPh₃)₄ catalyst.[2] This optimized protocol resulted in an excellent yield of the desired product, highlighting the suitability of K₃PO₄ for this class of substrates.
Experimental Protocols
General Experimental Protocol for Comparing Bases
A model reaction for comparing the efficacy of different bases in the Suzuki-Miyaura coupling of this compound with phenylboronic acid can be set up as follows:
To a reaction vessel containing this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of DMF and water), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The selected base (2.0 mmol) is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-phenyl-3-bromofuran.
Optimized Experimental Protocol from a Related Study
The following protocol is adapted from the successful Suzuki-Miyaura coupling of 3-iodo-2-(methylthio)-benzo[b]furan with phenylboronic acid:[2]
In a reaction flask, 3-iodo-2-(methylthio)-benzo[b]furan (0.5 mmol), phenylboronic acid (0.75 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%) were dissolved in DMF (4.0 mL) and water (0.4 mL). To this mixture, K₃PO₄ (1.0 mmol) was added. The reaction mixture was then heated to 100 °C for 1 hour. After cooling to room temperature, the mixture was worked up as described in the general protocol to yield the 3-phenyl-2-(methylthio)-benzo[b]furan product in 97% yield.[2]
Visualizing the Process
Experimental Workflow
The logical flow of an experiment designed to compare the efficacy of different bases in the Suzuki-Miyaura coupling of this compound is illustrated below.
Caption: Workflow for comparing different bases in the Suzuki-Miyaura coupling.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Safe Disposal of 3-Bromo-2-iodofuran: A Procedural Guide
For Immediate Reference: Treat 3-Bromo-2-iodofuran as a hazardous, flammable, and irritant chemical waste. Segregate from other waste streams and follow the disposal protocol outlined below. Direct disposal into sanitary sewers or general trash is strictly prohibited.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for halogenated heterocyclic compounds and should be executed in strict adherence to local, state, and federal regulations.
Hazard Profile and Safety Summary
| Hazard Category | Potential Hazard | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. Rinse mouth. | |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. Wash skin thoroughly after handling. | |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. | |
| Flammability | Highly flammable liquid and vapor.[2][3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol must be followed to ensure the safe and compliant disposal of this compound and its associated waste materials.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Chemical splash goggles
-
Flame-retardant lab coat
-
2. Waste Segregation:
-
Liquid Waste:
-
Designate a specific, clearly labeled, and chemically resistant waste container for halogenated organic liquid waste.
-
The container must be in good condition, with a secure, vapor-tight lid.
-
Do not mix this compound waste with non-halogenated organic waste or aqueous waste streams.
-
-
Solid Waste:
-
Contaminated solid waste (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
3. Labeling:
-
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area must be well-ventilated, away from sources of ignition, and secondary containment is required.
5. Disposal Request:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your facility's Environmental Health and Safety (EHS) department.
-
Follow the institutional procedures to arrange for a pickup by a licensed hazardous waste disposal contractor.
6. Decontamination:
-
Decontaminate the work area and any equipment that came into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous solid waste.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2-iodofuran
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-iodofuran, designed for laboratory professionals. The following procedures are based on best practices for handling hazardous halogenated furans and should be executed in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Required PPE | Material/Type Specification |
| Eyes/Face | Safety Goggles & Face Shield | Tight-sealing safety goggles and a full-face protection shield must be worn. |
| Skin/Body | Laboratory Coat & Apron | A long-sleeved laboratory coat is required. For splash hazards, a chemically resistant apron should be worn over the lab coat. |
| Hands | Double Gloves | An inner glove made of polyethylene/ethylene vinyl alcohol (e.g., Silver Shield®) and an outer glove made of nitrile or neoprene is recommended.[1] |
| Respiratory | Fume Hood / Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
| Aspect | Procedure |
| General Handling | Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] All equipment used should be properly grounded to prevent static discharge.[3] Use non-sparking tools.[3] |
| Storage | Store in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[3] Keep the container tightly closed and protected from light.[3] For maintaining product quality, storage in a freezer is recommended.[3] Store locked up.[3] |
| Incompatibilities | Keep away from strong oxidizing agents.[3] |
Spill and Emergency Protocols
Immediate and appropriate response to spills and exposures is critical.
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[3] Remove and wash contaminated clothing before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] If the person feels unwell, call a poison center or physician.[3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention. |
| Spill | Evacuate non-essential personnel. Clean up spills immediately wearing appropriate PPE.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Place all contaminated disposable items (e.g., gloves, absorbent pads) in a sealed plastic bag and then into a designated chemical waste container.[2] |
| Liquid Waste | Collect in a labeled, sealed, and appropriate chemical waste container. Do not empty into drains.[3] |
| General | Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3] |
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
